molecular formula C11H17N B3046977 N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine CAS No. 13324-59-9

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine

Cat. No.: B3046977
CAS No.: 13324-59-9
M. Wt: 163.26 g/mol
InChI Key: XTFVPGNAVYVQIK-UHFFFAOYSA-N
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Description

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is a tertiary amine characterized by the presence of a cyclohexene ring, a propynyl group, and a methylamine group. This compound is of interest due to its unique structure, which combines aliphatic and aromatic characteristics, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine typically involves the alkylation of N-methylamine with a suitable propynyl halide in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.

    Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure selective alkylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, particularly in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) can convert the propynyl group to a propyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or aryl halides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl or aryl halides in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-methyl-N-2-propyl-3-cyclohexene-1-methylamine.

    Substitution: Various substituted amines depending on the halide used.

Scientific Research Applications

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its pharmacological properties, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-2-propynyl-3-cyclohexene-1-amine: Lacks the additional methyl group on the amine.

    N-Methyl-N-2-propynyl-3-cyclohexane-1-methylamine: Contains a saturated cyclohexane ring instead of a cyclohexene ring.

    N-Methyl-N-2-propynyl-3-cyclopentene-1-methylamine: Features a cyclopentene ring instead of a cyclohexene ring.

Uniqueness

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is unique due to its combination of a cyclohexene ring and a propynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-5,11H,6-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFVPGNAVYVQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1CCC=CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928014
Record name N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-59-9
Record name 3-Cyclohexene-1-methylamine, N-methyl-N-2-propynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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